

What is the chemical structure of Boc-D-Tyr-OH

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Compound of Interest

Compound Name: *Boc-D-Tyr-OH*

Cat. No.: *B2667570*

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An In-depth Technical Guide to **Boc-D-Tyr-OH**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Tyr-OH, with the IUPAC name (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a crucial N-terminally protected derivative of the non-proteinogenic amino acid D-tyrosine.[1][2] The attachment of the tert-butyloxycarbonyl (Boc) protecting group to the alpha-amino group of D-tyrosine is a fundamental strategy in peptide synthesis. This modification prevents the formation of undesired side reactions during the stepwise elongation of peptide chains, particularly in solid-phase peptide synthesis (SPPS).[3] The Boc group is characterized by its stability under various conditions and its facile removal under mildly acidic conditions, a critical feature for the successful synthesis of complex peptides.[3]

D-tyrosine itself is a significant chiral building block for the synthesis of various pharmaceutical compounds, including peptide-based drugs and anti-cancer agents.[1] Consequently, **Boc-D-Tyr-OH** serves as an essential intermediate in the development of novel therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in synthetic chemistry.

Chemical and Physical Properties

Boc-D-Tyr-OH is a white to off-white crystalline powder.[1][4] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	70642-86-3	[4]
Molecular Formula	C ₁₄ H ₁₉ NO ₅	[4]
Molecular Weight	281.3 g/mol	[4]
Melting Point	135-140 °C	[4]
Appearance	White to off-white powder	[1][4]
Solubility	Insoluble in water; soluble in methanol, DMSO, and acetic acid (slightly)	[4]
Optical Rotation (α)	-37.5° (c=1, dioxane)	[4]

Chemical Structure

The chemical structure of **Boc-D-Tyr-OH** features a D-tyrosine core, where the amino group is protected by a tert-butyloxycarbonyl group.

Caption: Chemical structure of **Boc-D-Tyr-OH**.

Synthesis of Boc-D-Tyr-OH

The synthesis of **Boc-D-Tyr-OH** is typically achieved through the reaction of D-tyrosine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[1] This procedure effectively protects the amino group of D-tyrosine.

Experimental Protocol

Materials:

- D-tyrosine
- Di-tert-butyl dicarbonate (Boc anhydride)
- Triethylamine

- Dichloromethane (DCM)
- Dilute sodium bicarbonate solution
- 0.5 M dilute hydrochloric acid
- Saturated saline solution
- Anhydrous sodium sulfate
- Petroleum ether

Procedure:

- In a reaction vessel, dissolve 10 mmol (1 equivalent) of D-tyrosine and 13 mmol (1.3 equivalents) of triethylamine in 30 ml of dichloromethane.
- Cool the solution in an ice-salt bath.
- Slowly add 11 mmol (1.1 equivalents) of Boc anhydride to the solution dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Upon completion of the reaction, filter the mixture.
- Wash the filter cake with dichloromethane and combine the organic phases.
- Wash the combined organic phase sequentially with 20 ml of dilute sodium bicarbonate solution, 20 ml of 0.5 M dilute hydrochloric acid, and 30 ml of saturated saline solution.
- Dry the organic phase over anhydrous sodium sulfate for 2 hours.
- Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product as a pale yellow oily substance.
- Purify the crude product by recrystallization from petroleum ether to yield a pale yellow solid of **Boc-D-Tyr-OH**.^[1]

Applications in Peptide Synthesis

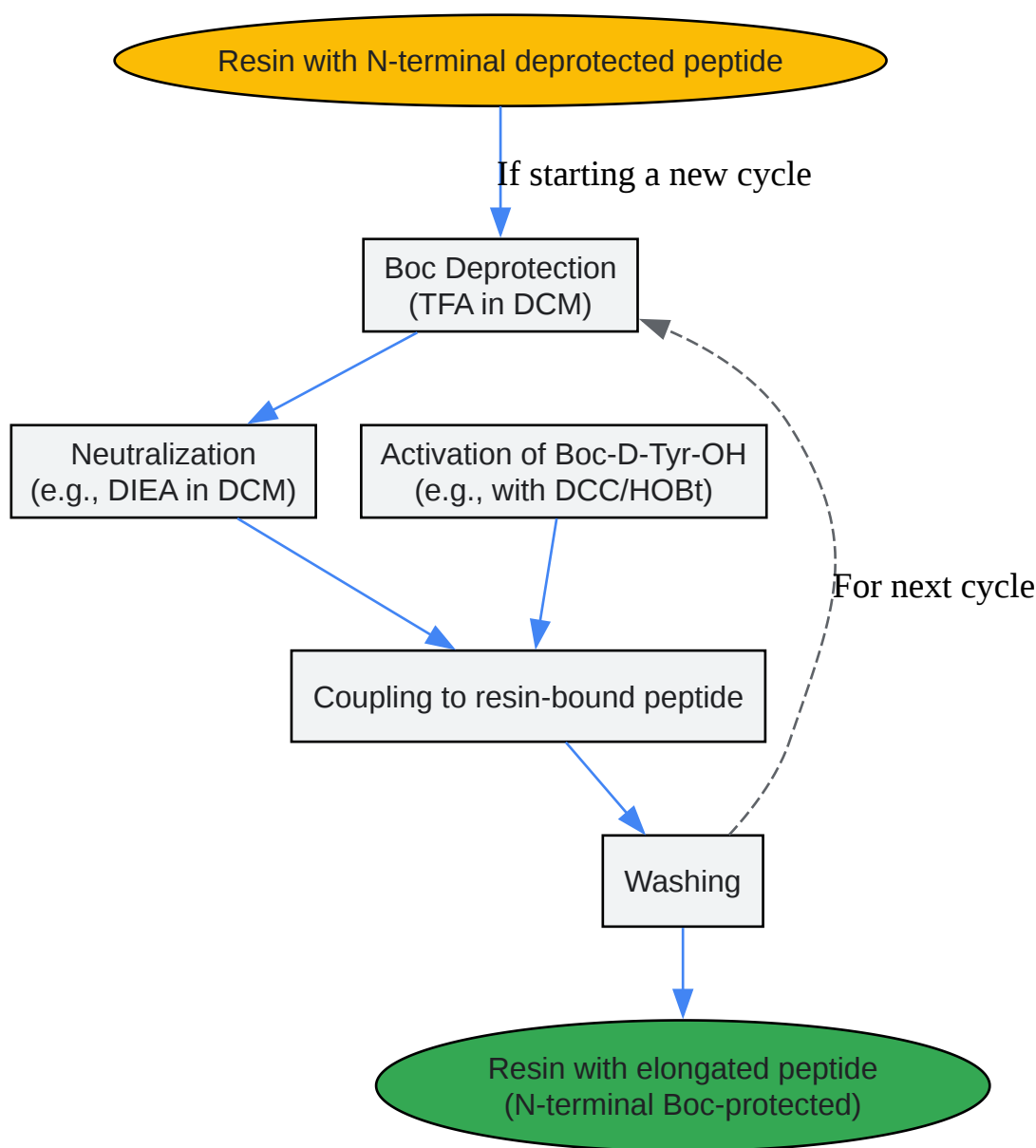
Boc-D-Tyr-OH is a cornerstone in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the synthesis of peptides for research and therapeutic applications.^[3]

The Boc Strategy in SPPS

In the Boc strategy of SPPS, the N-terminus of the growing peptide chain is protected by the Boc group.^[5] This protecting group is stable to the conditions required for peptide bond formation but can be readily removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid.^{[3][6]} The use of Boc-protected amino acids like **Boc-D-Tyr-OH** is particularly advantageous for the synthesis of complex and hydrophobic peptides.^[5]

Workflow of Boc Solid-Phase Peptide Synthesis

The general workflow for incorporating a **Boc-D-Tyr-OH** residue into a peptide chain using SPPS is outlined below.



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Caption: General workflow for Boc-SPPS.

Conclusion

Boc-D-Tyr-OH is an indispensable reagent for chemists and pharmaceutical scientists involved in peptide synthesis. Its well-defined chemical properties and the robustness of the Boc protection strategy facilitate the efficient and reliable construction of complex peptide molecules. A thorough understanding of its synthesis and application is paramount for the successful development of novel peptide-based diagnostics and therapeutics.

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